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molecular formula C11H17NO3S B8295116 Phenyl 3-amino-3-methylbutane-1-sulfonate

Phenyl 3-amino-3-methylbutane-1-sulfonate

Cat. No. B8295116
M. Wt: 243.32 g/mol
InChI Key: RPIATIZJYPDHBF-UHFFFAOYSA-N
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Patent
US07772262B2

Procedure details

11.58 g of phenyl 3-amino-3-methylbutane-1-sulfonate and 5.34 g of KOH were boiled under reflux in 240 ml of THF/95 ml of water for 7 hours. Then a further 2.7 g of KOH, 50 ml of water and 120 ml of THF were added, and the mixture was again boiled under reflux for 7 hour. Then a further 5.34 g of KOH were added, and the mixture was again boiled under reflux for 3 hours. It was allowed to cool and then 300 ml of a 2N aqueous HCl solution were added, and the mixture was extracted 5 times with 250 ml of EA each time. After drying over Na2SO4, the solvent was removed in vacuo. Chromatography on silica gel with EA/HEP 1:1 afforded 3.82 g of white crystals, mp 72° C.
Quantity
11.58 g
Type
reactant
Reaction Step One
Name
Quantity
5.34 g
Type
reactant
Reaction Step Two
Name
Quantity
2.7 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
Name
Quantity
5.34 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
240 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:16])([CH3:15])[CH2:3][CH2:4][S:5](OC1C=CC=CC=1)(=[O:7])=[O:6].[OH-].[K+].O.Cl>C1COCC1>[CH3:15][C:2]1([CH3:16])[CH2:3][CH2:4][S:5](=[O:7])(=[O:6])[NH:1]1 |f:1.2|

Inputs

Step One
Name
Quantity
11.58 g
Type
reactant
Smiles
NC(CCS(=O)(=O)OC1=CC=CC=C1)(C)C
Step Two
Name
Quantity
5.34 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
2.7 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
5.34 g
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
240 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 7 hour
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted 5 times with 250 ml of EA each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1(NS(CC1)(=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.82 g
YIELD: CALCULATEDPERCENTYIELD 53.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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